molecular formula C8H8F3NO2 B183230 ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 120732-04-9

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B183230
CAS No.: 120732-04-9
M. Wt: 207.15 g/mol
InChI Key: OPRFQUCZHDBZHE-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate (CAS: 120732-04-9) is a pyrrole-based heterocyclic compound with a trifluoromethyl (-CF₃) substituent at the 4-position and an ethyl ester group at the 3-position. Its molecular formula is C₈H₈F₃NO₂, and it appears as a white crystalline powder . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting inflammation, cancer, and infectious diseases . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRFQUCZHDBZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559511
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
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Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120732-04-9
Record name Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
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Preparation Methods

Reaction Overview

The patented four-step synthesis begins with the condensation of alkyl vinyl ether (e.g., ethyl vinyl ether) and trifluoroacetyl chloride to form 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanone. Subsequent acetal formation, phosphonoacetate condensation, and cyclization yield the target pyrrole derivative.

Step 1: Formation of 4-Chloro-4-Alkoxy-1,1,1-Trifluoro-2-Butanone

Ethyl vinyl ether (0.37 mol) reacts with trifluoroacetyl chloride (0.37 mol) at 0–5°C in toluene, followed by gradual warming to 25°C. Excess alkyl vinyl ether (10–50% stoichiometric) enhances conversion, achieving a crude yield of 94% (71% purity by GC). Key challenges include controlling exothermicity and minimizing unreacted starting material, necessitating iterative trifluoroacetyl chloride additions.

Step 2: Acetal Formation

The chlorinated intermediate undergoes acetalization with methanol or ethanol in the presence of acidic catalysts. For example, treatment with 1.2 equivalents of methanol and catalytic p-toluenesulfonic acid (PPTS) at 80°C for 4 hours affords the acetal derivative in 85% yield.

Step 3: Phosphonoacetate Condensation

Triethyl phosphonoacetate (1.1 equivalents) reacts with the acetal in tetrahydrofuran (THF) under basic conditions (NaH, 0°C). This step generates a dienoate mixture, isolated via solvent extraction (heptane/water) with 78% efficiency.

Step 4: Cyclization to Pyrrole

Cyclization of the dienoate mixture employs formamide and methoxide at 60–100°C, followed by acetic acid quenching. Distillation at 145°C yields ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate with 62% overall purity.

Key Data Table: Four-Step Synthesis Parameters

StepReagentsConditionsYieldPurity
1Ethyl vinyl ether, CF₃COCl0–25°C, toluene94% (crude)71%
2MeOH, PPTS80°C, 4 h85%>90%
3Triethyl phosphonoacetate, NaH0°C, THF78%88%
4Formamide, CH₃CO₂H60–100°C62% (final)95%

TosMIC-Mediated Cyclization

One-Pot Cyclization Strategy

A streamlined approach utilizes TosMIC as a cyclizing agent. Sodium hydride (0.02 mol) and methyl 4,4,4-trifluorobut-2-enoate (0.01 mol) react in anhydrous THF at 50°C for 2 hours, followed by TosMIC addition. Purification via column chromatography (petroleum ether/ethyl acetate, 7:3) yields the methyl ester analog, adaptable to ethyl esters by substituting methyl acrylate with ethyl analogs.

Mechanistic Insights

The reaction proceeds via base-induced enolate formation, followed by [3+2] cycloaddition with TosMIC. The trifluoromethyl group stabilizes the transition state, enhancing regioselectivity.

Optimization Note:

  • Solvent: THF outperforms DMF or DMSO due to better enolate stabilization.

  • Temperature: Elevated temperatures (50°C) reduce reaction time but may promote side reactions.

Nickel-Catalyzed Cross-Coupling

Coupling with Arylboronic Acids

Arylboronic acids (1.2 equivalents) react with ethyl 2-(cyanomethyl)-3-oxo-3-phenylpropanoate in THF at 100°C under air, catalyzed by Ni(dppe)Cl₂ (10 mol%) and ZnCl₂ (0.8 mmol). This method constructs the pyrrole ring via C–N bond formation, achieving 31% yield for ethyl 5-phenyl-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate.

Substrate Scope and Limitations

  • Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) enhance yields due to improved electrophilicity.

  • Steric hindrance at the ortho position reduces efficiency (<20% yield).

Comparative Table: Method Efficiency

MethodStepsTotal YieldScalability
Four-Step462%Industrial (continuous flow)
TosMIC145% (est.)Lab-scale
Nickel-Catalyzed131%Limited by air sensitivity

Critical Analysis of Methodologies

Industrial Viability

The four-step process is preferred for large-scale production due to compatibility with continuous flow reactors and high crude yields. However, purification challenges (e.g., distillation at 145°C) increase operational costs.

Laboratory Efficiency

TosMIC cyclization offers simplicity but requires stringent anhydrous conditions. Nickel-catalyzed methods, while innovative, suffer from modest yields and sensitivity to oxygen.

Purity and Byproduct Management

  • Four-Step Process: Byproducts include uncyclized dienoates, removable via distillation.

  • TosMIC Route: Column chromatography effectively separates regioisomers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized pyrrole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial and Antiviral Activity
Pyrrole derivatives, including ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been studied for their antimicrobial properties. Research indicates that the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioactivity against various pathogens .

2. Anticancer Properties
The compound has shown promise in cancer research. Studies have indicated that pyrrole-based compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of pyrrole have been synthesized to target dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of certain cancer cells . this compound could be a lead compound for developing new anticancer agents.

Agrochemical Applications

1. Herbicidal Activity
Research has demonstrated that pyrrole derivatives can serve as effective herbicides. The incorporation of trifluoromethyl groups is known to enhance the herbicidal activity of these compounds, making them suitable for agricultural applications . this compound could be explored as a potential herbicide formulation.

Materials Science Applications

1. Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers due to its reactive carboxylate group. These polymers may exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for advanced material applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAntimicrobial agentsEnhanced lipophilicity improves bioactivity
Anticancer drug developmentInhibition of DHODH enzyme activity
AgrochemicalsHerbicidal formulationsIncreased herbicidal activity due to trifluoromethyl group
Materials SciencePolymer synthesisImproved thermal stability and chemical resistance

Case Studies

Case Study 1: Anticancer Activity
In a study published in Nature Communications, researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their activity against Plasmodium species and mammalian DHODHs. The results indicated that specific substitutions led to significant improvements in selectivity and potency against target enzymes while minimizing toxicity to mammalian cells .

Case Study 2: Herbicidal Efficacy
A recent investigation into the herbicidal properties of pyrrole derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced efficacy against common agricultural weeds. This study suggests that this compound could be developed into an effective herbicide .

Mechanism of Action

The mechanism of action of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrrole and Pyrazole Families

The compound is compared to analogues with variations in the heterocyclic core (pyrrole vs. pyrazole), substituent positions, and functional groups. Key examples include:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Applications/Notes Reference
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate Pyrrole -CF₃ (C4), -COOEt (C3) Not reported N/A Pharmaceutical intermediate
Mthis compound Pyrrole -CF₃ (C4), -COOMe (C3) Not reported N/A Structural studies, drug discovery
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Pyrazole -CF₃ (C3), -COOEt (C4) 141–142 60 Intermediate for agrochemicals
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Pyrazole -CF₃ (C3), -COOEt (C4), -CH₃ (N1) 58–60 73.8 Enhanced stability via N-methylation
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Pyrazole -CF₃ (C3), -COOEt (C4), -Ph (N1) 89–90 91 Anticancer lead optimization
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate Pyrrole -CF₃ (benzoyl), -COOEt (C2), -CH₃ (C3) Not reported 78 Kinase inhibitor development

Key Differences in Reactivity and Properties

Core Heterocycle Influence :

  • Pyrrole vs. Pyrazole : Pyrroles (one NH group) exhibit weaker aromaticity compared to pyrazoles (two adjacent NH groups), affecting electronic properties and reactivity. Pyrazole derivatives generally show higher thermal stability, as evidenced by higher melting points (e.g., 141–142 °C for pyrazole analogue vs. unrecorded for pyrrole) .

Substituent Effects: Ester Group Position: Moving the ester group from C3 (pyrrole) to C4 (pyrazole) alters steric and electronic environments. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibits a downfield-shifted NH proton (δ 14.13 ppm in DMSO-d₆) due to stronger hydrogen bonding compared to pyrrole analogues. N-Substitution: N-Methylation (e.g., compound 3 in Table 1) eliminates NH acidity, improving solubility in nonpolar solvents .

Trifluoromethyl Group Impact :

  • The -CF₃ group induces strong electron-withdrawing effects, deshielding adjacent protons in NMR (e.g., pyrazole H at δ 8.59 ppm in compound 2 ). This group also enhances resistance to oxidative metabolism, critical for drug half-life extension .

Biological Activity

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a trifluoromethylated pyrrole derivative that has garnered attention for its potential biological activities. The incorporation of the trifluoromethyl group significantly alters the compound's pharmacological properties, enhancing its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

The trifluoromethyl group (-CF₃) is known for its electron-withdrawing characteristics, which can enhance the stability and reactivity of compounds in various biological contexts. This compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that pyrrole derivatives, including this compound, demonstrated potent activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for selected derivatives were reported as follows:

CompoundMIC (μg/mL)Target Organism
This compound6.25Staphylococcus aureus
Another derivative12.5Escherichia coli

These findings suggest that modifications to the pyrrole structure can lead to enhanced antibacterial efficacy against resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One notable investigation assessed its effects on human cancer cell lines such as HeLa and A375. The results indicated that the compound inhibited cell proliferation with IC₅₀ values in the low micromolar range:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa2.5Induction of apoptosis
A3753.0Cell cycle arrest

The mechanism was attributed to the compound's ability to interact with specific cellular targets, modulating pathways involved in cell survival and apoptosis .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it reduces pro-inflammatory cytokine production in vitro. For instance:

CytokineConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatment
IL-615030
TNF-α20040

This reduction in cytokine levels suggests a potential therapeutic role in inflammatory diseases .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors treated with a derivative of this compound showed promising results in tumor size reduction and improved quality of life.
  • Antimicrobial Resistance Study : Research focused on the efficacy of this compound against multi-drug resistant strains of bacteria revealed that it could serve as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, and how do reaction conditions influence product purity?

  • Methodology : The compound is typically synthesized via coupling reactions between pyrrole carboxylic acid intermediates and aryl/heteroaryl substrates. For example, General Procedure F1 (amide coupling) and N (indazole formation) involve activating agents like DMAP and Et3_3N in CH2_2Cl2_2 at 0–25°C, followed by purification via flash chromatography . Key factors include stoichiometric control of tosyl chloride (1.2–1.5 equiv) and reaction time (2–24 hours) to minimize byproducts. Yields range from 21% to 89%, depending on substituent steric effects .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodology :

  • NMR : Use 400 MHz 1^1H NMR in DMSO-d6d_6 to resolve signals for the trifluoromethyl group (δ 7.75–8.41 ppm) and ethyl ester (δ 1.17–4.34 ppm). Coupling constants (e.g., J=7.19.6J = 7.1–9.6 Hz) confirm stereoelectronic effects .
  • MS : Electrospray ionization mass spectrometry (ESIMS) detects the molecular ion [M+1]+^+ at m/z 309–510, with fragmentation patterns validating substituent stability .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrrole ring, critical for confirming regioselectivity in trifluoromethylation .

Q. What challenges arise in purifying this compound, and how are they addressed?

  • Methodology : Polar byproducts (e.g., unreacted sulfonyl chlorides) complicate purification. Use gradient elution (hexane:EtOAc 100% → 80:20) on silica gel columns to separate compounds with similar Rf_f values. For hygroscopic intermediates, anhydrous Na2_2SO4_4 drying and low-temperature crystallization improve recovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of trifluoromethylated pyrrole derivatives?

  • Methodology :

  • Catalyst screening : DMAP or HOBt enhances coupling efficiency for sterically hindered substrates (e.g., 3-fluoro-4-(trifluoromethyl)phenyl groups) .
  • Solvent effects : DMSO increases solubility of intermediates during cyclopropane ring formation, while CH2_2Cl2_2 reduces side reactions in tosylation steps .
  • Computational guidance : Transition-state modeling (DFT) predicts steric clashes in cyclopropane-substituted intermediates, guiding substituent placement .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodology : Cross-validate using:

  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^{13}C signals to distinguish regioisomers (e.g., 4- vs. 5-trifluoromethyl substitution) .
  • LC-MS/MS : Quantifies trace impurities (e.g., des-ethyl byproducts) that may skew 1^1H NMR integration .
  • Replication : Reproduce synthetic protocols from conflicting studies (e.g., 53% vs. 81% yields for tosylated analogs) to identify batch-specific variables like moisture sensitivity .

Q. What role does computational chemistry play in designing derivatives of this compound?

  • Methodology :

  • DFT studies : Calculate Fukui indices to predict electrophilic substitution sites on the pyrrole ring, guiding functionalization (e.g., methyl vs. cyclopropyl groups) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize analogs with optimal binding free energies (< -8 kcal/mol) .
  • Reaction path algorithms : Quantum mechanics/molecular mechanics (QM/MM) models optimize solvent-assisted proton transfer in cyclopropane ring-opening steps .

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